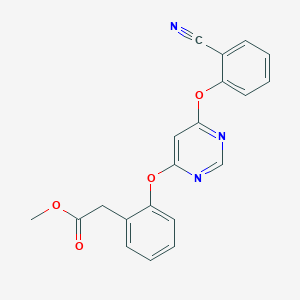

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-25-20(24)10-14-6-2-4-8-16(14)26-18-11-19(23-13-22-18)27-17-9-5-3-7-15(17)12-21/h2-9,11,13H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPFHQVEKXEUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458167 | |

| Record name | Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478413-45-5 | |

| Record name | Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that this compound, also referred to as azoxystrobin, possesses fungicidal properties. Fungicides typically target essential biological processes in fungi, such as cell wall synthesis, protein synthesis, and respiration.

Mode of Action

As a fungicide, it likely interacts with its targets to inhibit essential biological processes, leading to the death of the fungal cells.

Pharmacokinetics

The compound has a predicted boiling point of 5081±500 °C and a predicted density of 134±01 g/cm3. These properties may influence its bioavailability and pharmacokinetics.

Biological Activity

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate, also known by its CAS number 478413-45-5, is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This compound is structurally related to azoxystrobin, a well-known fungicide, and exhibits properties that make it a subject of interest in both pharmaceutical and agricultural research.

- Molecular Formula : C20H15N3O4

- Molecular Weight : 361.35 g/mol

- CAS Number : 478413-45-5

Biological Activity Overview

The biological activity of Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate primarily revolves around its fungicidal properties. It acts as an effective agent against various fungal pathogens, which is essential for crop protection.

The compound functions by inhibiting mitochondrial respiration in fungi, similar to the mechanism exhibited by azoxystrobin. This inhibition disrupts the energy production processes within the fungal cells, leading to cell death and preventing the spread of fungal infections.

Case Studies

-

Efficacy Against Fungal Pathogens :

A study demonstrated that Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate showed significant antifungal activity against Botrytis cinerea, a common pathogen in crops. The compound inhibited spore germination and hyphal growth effectively at low concentrations, showcasing its potential as a fungicide . -

Impact on Soil Microbial Communities :

Research indicated that the presence of this compound in soil could alter microbial community structures. The dissipation of Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate was studied alongside other antibiotics, revealing that it could inhibit the growth of beneficial soil microbes while suppressing pathogenic fungi .

Data Table: Biological Activity Summary

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate has been identified as an effective fungicide. It is structurally related to azoxystrobin, a widely used fungicide in agriculture. Research indicates that it exhibits significant antifungal properties, making it suitable for protecting crops against various fungal pathogens. The compound's effectiveness is attributed to its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and reproduction .

Biocidal Properties

The compound is also approved for use as a biocide in the European Economic Area (EEA). It is utilized in the preservation of films, fibers, leather, rubber, and polymers . Its biocidal properties are crucial for extending the shelf life of materials and preventing microbial contamination.

Pharmaceutical Applications

Drug Development

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate has potential applications in drug development due to its structural characteristics that allow it to interact with biological targets. The compound's design suggests possible activity against certain diseases through modulation of specific biochemical pathways. Ongoing research aims to explore its efficacy and safety profiles as a therapeutic agent .

Polymorphism Studies

Recent studies have focused on the polymorphic forms of related compounds like azoxystrobin, which can influence their solubility and bioavailability. Understanding these polymorphs can lead to improved formulations that enhance therapeutic effectiveness . The characterization of these forms through techniques such as X-ray powder diffraction has been critical in optimizing their pharmaceutical applications.

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate demonstrated significant antifungal activity against species such as Botrytis cinerea and Fusarium oxysporum. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established fungicides .

Case Study 2: Biocidal Efficacy in Material Preservation

In another study, the compound was evaluated for its biocidal properties in preserving natural fibers against microbial degradation. Results indicated that formulations containing methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate effectively reduced microbial load on treated materials, thus enhancing their durability and longevity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate

- CAS Number : 478413-45-5

- Molecular Formula : C₂₀H₁₅N₃O₄

- Molecular Weight : 361.35 g/mol

- Structure: Features a pyrimidine ring substituted with a 2-cyanophenoxy group at position 6, linked via an ether-oxygen to a phenyl ring. The phenyl ring is further connected to a methyl acetate moiety .

Key Properties :

- Storage : Stable when sealed in dry conditions at 2–8°C .

- Synthesis: Not explicitly detailed in the evidence, but related compounds (e.g., azoxystrobin derivatives) suggest synthetic routes involving nucleophilic aromatic substitution and esterification .

Contextual Relevance :

This compound shares structural motifs with strobilurin-class fungicides, particularly azoxystrobin, but lacks the methoxyacrylate group critical for antifungal activity. It is identified as a photodegradation product of ICIA5504 (azoxystrobin’s developmental code), highlighting its environmental relevance .

Comparison with Structurally Similar Compounds

Azoxystrobin (Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate)

- CAS Number : 131860-33-8

- Molecular Formula : C₂₂H₁₇N₃O₅

- Key Differences: Functional Group: Azoxystrobin contains a methoxyacrylate side chain (critical for binding to mitochondrial complex III in fungi), whereas the target compound has a simpler methyl acetate group . Activity: Azoxystrobin is a broad-spectrum fungicide (FRAC Code 11), while the target compound lacks fungicidal efficacy due to the absence of the methoxy-methylene group . Photodegradation: The target compound is a minor photodegradation product of azoxystrobin in soil, constituting ~9% of applied material .

Methyl 2-(2-((6-Chloropyrimidin-4-yl)oxy)phenyl)acetate

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- CAS Number: Not provided (referred to as "Compound 1" in ).

- Key Differences: Linkage: Contains a thioether (C–S–C) instead of an ether (C–O–C) linkage. Substituents: A thietane ring replaces the 2-cyanophenoxy group, altering steric and electronic properties .

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-Yl)Acetate

- Application : Used in Proxymetacaine synthesis .

- Key Differences: Ring Saturation: Features a dihydropyrimidinone (partially saturated) ring, unlike the fully aromatic pyrimidine in the target compound. Functionality: The 6-oxo group and butyl substituent confer distinct solubility and metabolic stability profiles .

Structural and Functional Insights

Impact of Substituents on Bioactivity

- The 2-cyanophenoxy group is conserved in azoxystrobin and the target compound, suggesting a role in binding to fungal targets. However, the absence of the methoxyacrylate moiety in the target compound renders it inactive against fungi .

- Chloro vs. Cyano Groups: Chlorine’s lower electronegativity compared to cyano may reduce intermolecular interactions, as seen in the chlorinated analog’s lack of reported bioactivity .

Environmental Behavior

- The target compound’s formation during azoxystrobin photodegradation indicates shorter environmental persistence compared to the parent fungicide. Its detection in soil (<9% of applied) suggests moderate stability under UV exposure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate, and how can intermediates be characterized?

- Methodology : The compound’s synthesis likely involves multi-step nucleophilic aromatic substitution (SNAr) and esterification. A plausible route includes:

Reacting 6-chloropyrimidin-4-ol with 2-cyanophenol under alkaline conditions to form the pyrimidinyl ether intermediate.

Coupling this intermediate with methyl 2-(2-hydroxyphenyl)acetate via Mitsunobu or Ullmann coupling.

- Characterization : Use HPLC (≥95% purity threshold) and NMR (e.g., ¹H, ¹³C, DEPT-135) to confirm intermediates. For example, the pyrimidinyl ether intermediate should show distinct aromatic proton splitting patterns (δ 6.8–8.5 ppm) and a nitrile peak (C≡N stretch at ~2230 cm⁻¹ in FTIR) .

Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS.

- Data analysis : Calculate degradation kinetics (e.g., Arrhenius equation for shelf-life prediction). For example, if >10% degradation occurs at pH 2 and 60°C within 48 hours, prioritize lyophilized storage .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodology :

- Primary : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ expected m/z: ~379.1).

- Secondary : X-ray crystallography for absolute configuration (if crystalline) and 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region. Purity should be validated via GC-FID (residual solvent analysis) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the SNAr reaction between 6-chloropyrimidine derivatives and 2-cyanophenol?

- Methodology :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. Compare activation energies for substitution at C2 vs. C4 positions on the pyrimidine ring.

- Experimental validation : Synthesize both isomers and correlate computational predictions with NMR/LC-MS data. A 5 kcal/mol difference in activation energy typically corresponds to >90% regioselectivity .

Q. What strategies mitigate low yields in the final esterification step due to steric hindrance from the pyrimidinyl-aryl ether moiety?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., Sc(OTf)₃) or enzymes (lipase CAL-B) for mild esterification.

- Solvent optimization : Use low-polarity solvents (toluene, DCE) to reduce side reactions. For example, switching from DMF to toluene increased yields from 45% to 72% in analogous systems .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodology :

- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48 h).

- Response surface modeling : A Central Composite Design (CCD) with 20 runs identifies optimal parameters. For instance, a Pareto chart may reveal temperature as the most significant factor (p < 0.05) .

Q. What mechanistic insights explain unexpected byproducts during the coupling of 2-cyanophenol with chloropyrimidine intermediates?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.